REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:4]([F:17])=[C:5]([C:14]([OH:16])=[O:15])[C:6](=[C:10]([F:13])[C:11]=1[F:12])C(O)=O.C(N(CCCCCCCC)CCCCCCCC)CCCCCCC.[OH-].[Na+]>>[CH3:1][O:2][C:3]1[C:4]([F:17])=[C:5]([CH:6]=[C:10]([F:13])[C:11]=1[F:12])[C:14]([OH:16])=[O:15] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
COC=1C(=C(C(C(=O)O)=C(C1F)F)C(=O)O)F
|
Name
|
|
Quantity
|
14.2 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)N(CCCCCCCC)CCCCCCCC
|
Name
|
three
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture was reacted at 140° C. for 4 hours
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DISTILLATION
|
Details
|
Then, the solvent was distilled off
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(=C(C(=O)O)C=C(C1F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.17 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |